molecular formula C12H15NO2 B8595725 2-Isopropyl-7-methyl-4H-benzo[1,4]oxazin-3-one

2-Isopropyl-7-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B8595725
M. Wt: 205.25 g/mol
InChI Key: IQIQVOJFMSLDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723326B2

Procedure details

A solution of 6-amino-m-cresol (1.0 g, 8.1 mmol) in 10 mL of dry dichloroethane is add to a prestirred solution of 2-bromo-3-methylbutyic acid (1.61 g, 8.9 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.71 g, 8.9 mmol) in 20 mL of dry dichloroethane. The reaction stirred overnight before quenching with water (50 mL) and extracting with chlrorform (3×50 mL). The combined organic layers were dried with sodium sulfate, filtered and excess solvent removed on the rotary evaporator. The crude solid was then dissolved in 15 mL of dry DMF and treated with cesium carbonate (5.86 g, 18 mmol) and heated to 80° C. for 6 hours. The reaction mixture was then cooled and quenched with 50 mL of water and extracted with chloroform (3×50 mL). The combined organic layers were dried with sodium sulfate, filtered and excess solvent removed on the rotary evaporator. The crude product was then purified using flash chromatography (10% EtOAc/hexanes) to yield 1.08 g (65%) of product as an off white solid. MS (electrospray): mass calculated for C12H15NO2, 205.11; m/z found 206.1 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.86 g
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[CH:6][C:7]=1[OH:8].Cl.CN(C)[CH2:13][CH2:14][CH2:15]N=C=NCC.[C:22](=[O:25])([O-])[O-].[Cs+].[Cs+].Cl[CH:29](Cl)C>>[CH:14]([CH:15]1[C:22](=[O:25])[NH:1][C:2]2[CH:3]=[CH:4][C:5]([CH3:9])=[CH:6][C:7]=2[O:8]1)([CH3:29])[CH3:13] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=CC(=CC1O)C
Name
Quantity
1.71 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
cesium carbonate
Quantity
5.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before quenching with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracting with chlrorform (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
excess solvent removed on the rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was then dissolved in 15 mL of dry DMF
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
quenched with 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
excess solvent removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product was then purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C1OC2=C(NC1=O)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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